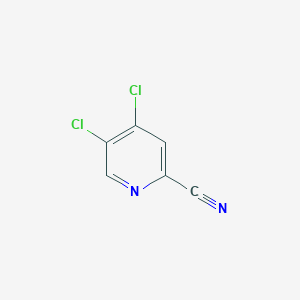

4,5-Dichloropyridine-2-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,5-Dichloropyridine-2-carbonitrile: is a chemical compound with the molecular formula C6H2Cl2N2 and a molecular weight of 173.00 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 4th and 5th positions and a cyano group at the 2nd position of the pyridine ring. This compound is used in various chemical syntheses and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4,5-dichloropyridine with cyanogen bromide under basic conditions . The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of 4,5-Dichloropyridine-2-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and concentration of reactants are optimized to achieve efficient production.

化学反应分析

Hydrolysis of the Nitrile Group

The nitrile group (-CN) can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or amide. For example:

-

Acidic hydrolysis : Treatment with sulfuric acid and water converts the nitrile to a carboxylic acid.

-

Basic hydrolysis : Reaction with aqueous sodium hydroxide yields an amide intermediate, which further hydrolyzes to a carboxylic acid.

| Reagent/Conditions | Product | Key Features |

|---|---|---|

| H₂SO₄, H₂O, heat | 4,5-Dichloropyridine-2-carboxylic acid | Direct conversion to carboxylic acid |

| NaOH, H₂O, heat | 4,5-Dichloropyridine-2-carboxamide | Intermediate amide formation |

Nucleophilic Aromatic Substitution (Chlorine Replacement)

The chlorine atoms at positions 4 and 5 are susceptible to nucleophilic substitution due to the electron-withdrawing effects of the nitrile and pyridine ring. Common reactions include:

-

Amination : Reaction with amines (e.g., NH₃) under basic conditions replaces chlorine with an amine group.

-

Thiolation : Substitution with thiols (e.g., RSH) under alkaline conditions introduces sulfur-containing groups.

| Reaction Type | Reagent/Conditions | Product Example | Key Features |

|---|---|---|---|

| Amination | NH₃, H₂O, heat | 4,5-Diaminopyridine-2-carbonitrile | Selective substitution at chloro sites |

| Thiolation | RSH, K₂CO₃, DMF | 4,5-Dithiopyridine-2-carbonitrile | High regioselectivity |

Cross-Coupling Reactions

The pyridine ring’s electron-deficient nature enables cross-coupling reactions, particularly at positions activated by the nitrile group. For example:

-

Suzuki Coupling : Pd-catalyzed coupling with boronic acids introduces aryl or alkenyl groups.

-

Stille Coupling : Reaction with organostannanes under palladium catalysis.

| Reaction Type | Reagent/Conditions | Product Example | Key Features |

|---|---|---|---|

| Suzuki Coupling | ArB(OH)₂, Pd catalyst | Substituted pyridine derivatives | High regioselectivity at C4 or C5 |

| Stille Coupling | RSnR₃, Pd catalyst | Functionalized pyridines | Tolerance to diverse functional groups |

Oxidation and Reduction

The nitrile group can undergo oxidation to form amides or carboxylic acids, while reductive methods may convert it to a methyl group (-CH₂CN → -CH₂NH₂). Additionally, chlorine atoms may be reduced to hydrogen under strongly reductive conditions.

| Reaction Type | Reagent/Conditions | Product Example | Key Features |

|---|---|---|---|

| Oxidation | KMnO₄, H⁺ | 4,5-Dichloropyridine-2-carboxylic acid | Complete nitrile oxidation |

| Reduction | LiAlH₄, THF | 4,5-Dichloropyridin-2-ylmethanol | Nitrile-to-methanol conversion |

Substitution Reactions

A study on analogous chloropyridines demonstrated that nucleophilic substitution occurs preferentially at positions adjacent to electron-withdrawing groups ( ). This aligns with the behavior of 4,5-Dichloropyridine-2-carbonitrile, where the nitrile group directs substitution to positions 4 and 5.

Cross-Coupling Selectivity

Work on 2,4-dichloropyridines highlighted regioselective cross-coupling at the C4 position using sterically hindered catalysts ( ). For this compound, similar selectivity may favor substitution at C4 or C5, depending on steric and electronic effects.

Nitrile Reactivity

In related systems, nitriles have been used in oxidative cyclization reactions to form fused heterocycles ( ). While not directly applicable, this underscores the nitrile’s versatility in forming new bonds under oxidative conditions.

科学研究应用

Agricultural Applications

Herbicidal Activity

4,5-Dichloropyridine-2-carbonitrile serves as a heterocyclic analogue of dichlobenil, functioning as a preemergence herbicide. It inhibits cellulose biosynthesis in susceptible broadleaf, grass, and sedge species. Research indicates that it can be applied preemergently at rates of 1, 5, and 10 kg/ha to control weeds such as large crabgrass (Digitaria sanguinalis) and common purslane (Portulaca oleracea) effectively.

Table 1: Herbicidal Efficacy of this compound

| Application Rate (kg/ha) | Target Species | Control Efficacy |

|---|---|---|

| 1 | Large Crabgrass | Moderate |

| 5 | Common Purslane | High |

| 10 | Japanese Holly | Very High |

Material Science Applications

Synthesis of Carbon Quantum Dots

In material science, this compound has been utilized in the synthesis of carbon quantum dots (CQDs). These CQDs are important for developing advanced materials, including military textiles. The compound acts as a precursor in nucleating CQDs which are then immobilized within cotton fabrics to enhance their properties.

Synthetic Applications

Building Block in Organic Synthesis

The compound is also recognized for its utility as a building block in organic synthesis. It has been employed in various synthetic routes to produce more complex molecules. For instance, it can be involved in the synthesis of isothiazolo[4,5-b]pyridines and other derivatives that have potential applications in medicinal chemistry .

Case Study: Synthesis of Isothiazolo[4,5-b]pyridines

Recent studies focused on synthesizing isothiazolo[4,5-b]pyridines demonstrated the utility of this compound as a key intermediate. These compounds have shown promise in antiviral therapies targeting diseases like dengue and Ebola .

作用机制

The mechanism of action of 4,5-Dichloropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

相似化合物的比较

2,6-Dichloropyridine-3-carbonitrile: Another dichloropyridine derivative with similar chemical properties.

4,5-Dichlorophthalonitrile: A related compound with a phthalonitrile structure.

Uniqueness: 4,5-Dichloropyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.

生物活性

4,5-Dichloropyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

This compound possesses a pyridine ring substituted with two chlorine atoms and a cyano group. Its chemical structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions and can be derived from various starting materials. For instance, the reaction of 2,4-dichloropyridine with cyanogen bromide is one common method. The efficiency of the synthesis can vary based on the reaction conditions and the purity of the starting materials.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported were as low as 25 µg/mL for certain strains, indicating strong antibacterial activity .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a study involving human cancer cell lines (e.g., HepG2, DU145), this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM. These results suggest that it may inhibit cell proliferation through apoptosis induction .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| DU145 | 20 |

| MDA-MB-231 | 25 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for COX-2 inhibition were found to be comparable to those of established anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. Modifications in the pyridine ring or the introduction of additional functional groups can significantly influence its potency and selectivity. For example:

- Chloro Substituents : The presence of chlorine atoms enhances lipophilicity and may improve binding affinity to biological targets.

- Cyano Group : The cyano group is essential for maintaining biological activity, likely due to its ability to participate in hydrogen bonding interactions.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The study utilized a broth microdilution method to determine MIC values across various concentrations.

- Cytotoxicity Assessment : In another investigation focusing on its anticancer properties, researchers treated HepG2 cells with varying concentrations of the compound and observed dose-dependent cytotoxicity through MTT assays.

- Inflammation Model : An animal model was used to assess the anti-inflammatory effects of this compound in carrageenan-induced paw edema tests, showing significant reduction in swelling compared to control groups.

属性

IUPAC Name |

4,5-dichloropyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACXOZJVEKPFJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。